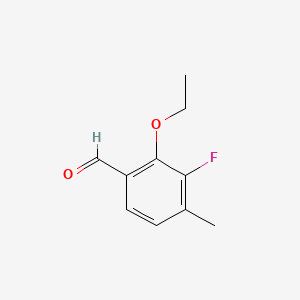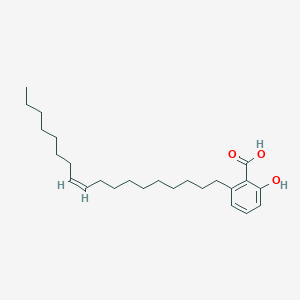
Benzoic acid,2-(10Z)-10-heptadecen-1-yl-6-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid,2-(10Z)-10-heptadecen-1-yl-6-hydroxy- is a derivative of benzoic acid, characterized by the presence of a long aliphatic chain with a double bond and a hydroxyl group. This compound is part of the hydroxybenzoic acids family, which are known for their diverse biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid,2-(10Z)-10-heptadecen-1-yl-6-hydroxy- can be achieved through several methods. One common approach involves the esterification of benzoic acid with an appropriate aliphatic alcohol, followed by selective hydroxylation and introduction of the double bond. The reaction conditions typically include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reactions are often carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the catalytic oxidation of toluene derivatives, followed by functional group modifications to introduce the hydroxyl and aliphatic chain. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid,2-(10Z)-10-heptadecen-1-yl-6-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions include hydroxylated derivatives, saturated aliphatic chains, and various substituted benzoic acid compounds .
Aplicaciones Científicas De Investigación
Benzoic acid,2-(10Z)-10-heptadecen-1-yl-6-hydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound exhibits antimicrobial and antioxidant properties, making it useful in biological studies and as a potential therapeutic agent.
Medicine: Its derivatives are explored for their potential use in treating various diseases, including cancer and inflammatory conditions.
Industry: It is used in the production of polymers, resins, and as an additive in cosmetics and food products
Mecanismo De Acción
The mechanism of action of Benzoic acid,2-(10Z)-10-heptadecen-1-yl-6-hydroxy- involves its interaction with cellular components, leading to various biological effects. The hydroxyl group and the aliphatic chain play crucial roles in its activity. It can inhibit microbial growth by disrupting cell membranes and interfering with metabolic pathways. Additionally, its antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage .
Comparación Con Compuestos Similares
Similar Compounds
Gallic Acid: Another hydroxybenzoic acid with strong antioxidant properties.
Protocatechuic Acid: Known for its anti-inflammatory and antimicrobial activities.
p-Hydroxybenzoic Acid: Widely used as a preservative in the food industry.
Uniqueness
Benzoic acid,2-(10Z)-10-heptadecen-1-yl-6-hydroxy- is unique due to its specific aliphatic chain with a double bond and hydroxyl group, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact differently with biological targets compared to other hydroxybenzoic acids .
Propiedades
Fórmula molecular |
C25H40O3 |
|---|---|
Peso molecular |
388.6 g/mol |
Nombre IUPAC |
2-hydroxy-6-[(Z)-octadec-10-enyl]benzoic acid |
InChI |
InChI=1S/C25H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-20-18-21-23(26)24(22)25(27)28/h8-9,18,20-21,26H,2-7,10-17,19H2,1H3,(H,27,28)/b9-8- |
Clave InChI |
GNGUKOYLXYOGPR-HJWRWDBZSA-N |
SMILES isomérico |
CCCCCCC/C=C\CCCCCCCCCC1=C(C(=CC=C1)O)C(=O)O |
SMILES canónico |
CCCCCCCC=CCCCCCCCCCC1=C(C(=CC=C1)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


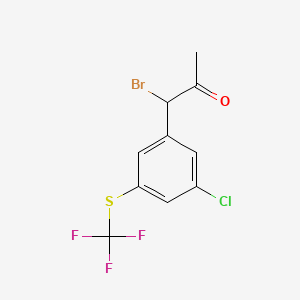

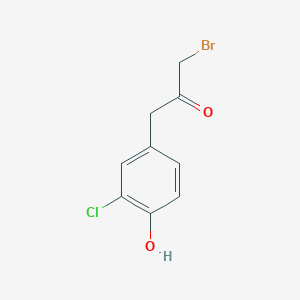

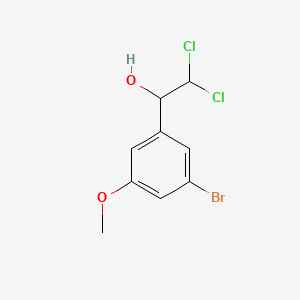
![(r)-1-(4-(2,3-Dihydrobenzo[1,4]dioxin-2-yl)benzyl)piperidine-4-carboxylic acid](/img/structure/B14038190.png)



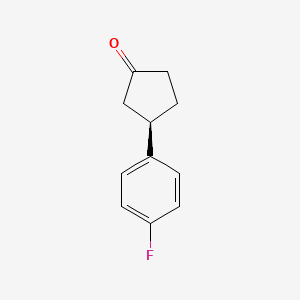
![1,4,5,6,7,8-Hexahydropyrazolo[3,4-c]azepine](/img/structure/B14038230.png)
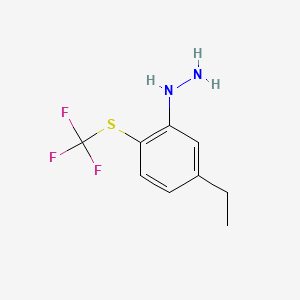
![5-(1,4-Dioxaspiro[4.4]nonan-7-yl)-1H-pyrazol-3-amine](/img/structure/B14038251.png)
